molecular formula C21H12ClN3O2 B11426920 6-chloro-4-hydroxy-10-(naphthalen-2-yl)pyrimido[4,5-b]quinolin-2(10H)-one

6-chloro-4-hydroxy-10-(naphthalen-2-yl)pyrimido[4,5-b]quinolin-2(10H)-one

Cat. No.: B11426920
M. Wt: 373.8 g/mol
InChI Key: YJWPUGNKMHWZHR-UHFFFAOYSA-N
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Description

6-Chloro-10-(naphthalen-2-yl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-10-(naphthalen-2-yl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of naphthalene derivatives with chloroquinoline intermediates under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-10-(naphthalen-2-yl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various substituted pyrimidoquinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

6-Chloro-10-(naphthalen-2-yl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-10-(naphthalen-2-yl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinoline and its derivatives share structural similarities and exhibit similar biological activities.

    Naphthalene Derivatives: Naphthalene-based compounds also show comparable properties and applications.

Uniqueness

What sets 6-chloro-10-(naphthalen-2-yl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione apart is its unique combination of the pyrimidoquinoline core with a naphthalene moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C21H12ClN3O2

Molecular Weight

373.8 g/mol

IUPAC Name

6-chloro-10-naphthalen-2-ylpyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C21H12ClN3O2/c22-17-6-3-7-18-15(17)11-16-19(23-21(27)24-20(16)26)25(18)14-9-8-12-4-1-2-5-13(12)10-14/h1-11H,(H,24,26,27)

InChI Key

YJWPUGNKMHWZHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C4=C(C=C5C3=NC(=O)NC5=O)C(=CC=C4)Cl

Origin of Product

United States

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